2H-1,4-benzothiazine-3(4H)-thione

概要

説明

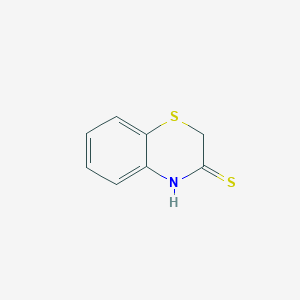

2H-1,4-benzothiazine-3(4H)-thione is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzothiazine-3(4H)-thione typically involves the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetone. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Oxidation Reactions

The thione group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane .

- Products : Sulfoxides (C=S→O) at milder conditions (0–25°C) and sulfones (C=O₂) under harsher oxidative environments.

Example :

[4+2] Cycloaddition Reactions

The compound participates as a diene in Diels-Alder reactions with arynes and acetylenedicarboxylates, forming fused thiopyrano-benzothiazines:

Mechanism : The thione acts as an α,β-unsaturated system, enabling electron-deficient dienophiles to undergo cycloaddition at the C2–C3 bond .

Nucleophilic Substitution

Substitution occurs at the sulfur or nitrogen centers:

- Alkylation : Reaction with alkyl halides (e.g., iodomethane) in acetone/K₂CO₃ yields S-alkylated products :

- Arylation : Palladium-catalyzed coupling with aryl halides forms biaryl systems .

Thionation and Thiol Conversion

The thione group can be further functionalized:

- Reduction : Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH).

- Thionation : Lawesson’s reagent converts carbonyl analogs (e.g., 2H-1,4-benzothiazin-3(4H)-ones) into thiones via P2S5/K₂CO₃/TEBA under phase-transfer catalysis :

Complexation and Biological Activity

The thione moiety binds metal ions, enhancing applications in medicinal chemistry:

- Coordination with Zn²⁺/Cu²⁺ : Forms stable complexes studied for anticonvulsant activity .

- Enzyme Inhibition : Derivatives inhibit acetylcholinesterase (AChE) via hydrogen bonding with Ser293 and π-π interactions with Trp286 .

Comparative Reaction Yields

Key reactions and their efficiency:

| Reaction Type | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Cycloaddition with DMAD | 2-Benzylidene derivative | Toluene, 90°C, 4 h | 81 |

| Oxidation to sulfone | Parent thione | H₂O₂, CH₂Cl₂, 25°C | 78 |

| S-Methylation | This compound | CH₃I, K₂CO₃, acetone | 70 |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Acetylcholinesterase Inhibition

One of the most notable applications of 2H-1,4-benzothiazine-3(4H)-thione is its role as an acetylcholinesterase (AChE) inhibitor , making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that derivatives of this compound can significantly inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft. For instance, certain derivatives demonstrated IC50 values of 0.025 µM and 0.027 µM, indicating potent inhibitory effects .

Anti-inflammatory and Analgesic Effects

Benzothiazine derivatives, including this compound, have exhibited anti-inflammatory and analgesic properties . These compounds can modulate inflammatory pathways and provide relief from pain, positioning them as potential therapeutic agents in pain management .

Antibacterial Activity

Research has also highlighted the antibacterial properties of 2H-1,4-benzothiazine derivatives. A series of compounds synthesized through click chemistry have shown promising antibacterial activity against various pathogens, suggesting their potential as new antimicrobial agents .

Organic Synthesis

Synthesis of Novel Compounds

The unique thione functional group in this compound allows it to participate in various organic reactions, leading to the synthesis of novel compounds. For example, it has been utilized in the synthesis of thiadiazole hybrid compounds , which have been evaluated for their biological activity as AChE inhibitors .

Electrochemical Applications

In materials science, derivatives of benzothiazine have been studied for their corrosion inhibition properties . One study focused on the electrochemical behavior of benzothiazine compounds as corrosion inhibitors for metals, demonstrating their effectiveness in preventing metal degradation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazine derivatives is crucial for optimizing their biological activities. Computational methods are often employed to analyze how structural modifications affect the potency and selectivity of these compounds against various biological targets .

Summary Table of Applications

| Application Area | Key Features | Biological Activity |

|---|---|---|

| Medicinal Chemistry | AChE inhibitor | Potential treatment for Alzheimer's disease |

| Anti-inflammatory | Modulates inflammatory pathways | Pain relief and anti-inflammatory effects |

| Antibacterial | Synthesized via click chemistry | Effective against various microorganisms |

| Organic Synthesis | Participates in novel compound synthesis | Leads to new drug candidates |

| Electrochemical | Corrosion inhibition studies | Protects metals from degradation |

作用機序

The mechanism of action of 2H-1,4-benzothiazine-3(4H)-thione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

類似化合物との比較

Similar Compounds

2H-1,4-benzothiazine-3(4H)-one: Similar in structure but contains a carbonyl group instead of a thione group.

1,2,4-benzothiadiazine-1,1-dioxide: Contains a diazine ring and is known for its antihypertensive properties.

Uniqueness

2H-1,4-benzothiazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

2H-1,4-benzothiazine-3(4H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

CAS Number: 22191-30-6

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. A study synthesized various 1,2-benzothiazine derivatives, which showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) ranged from 25 to 600 µg/mL, indicating varying levels of effectiveness, with some compounds exhibiting weak activity .

2. Antihypertensive Effects

Derivatives of this compound have been evaluated for their antihypertensive effects. A study reported that specific derivatives demonstrated moderate to potent calmodulin antagonistic activity and exhibited weak calcium channel blocking abilities. Notably, certain compounds showed significant antihypertensive effects in spontaneously hypertensive rats .

3. Neuroprotective Properties

Recent investigations into the neuroprotective potential of benzothiazine derivatives have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds synthesized in one study displayed IC50 values comparable to the reference drug donepezil, indicating their potential as therapeutic agents against cognitive decline .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Enzyme Inhibition: The compound interacts with specific enzymes such as AChE and cathepsin L, leading to inhibition of their activity. This interaction is crucial for its neuroprotective and potential anti-cancer properties .

- Calcium Channel Modulation: Some derivatives act as calmodulin antagonists, influencing calcium signaling pathways that are vital for various physiological functions .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial activity of benzothiazine derivatives, compounds with specific substituents showed enhanced antibacterial effects against Gram-positive strains. The structure-activity relationship indicated that modifications on the nitrogen atom significantly influenced the antimicrobial potency .

Case Study 2: Neuroprotective Activity

A series of novel benzothiazine derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE. The results indicated that certain compounds not only crossed the BBB effectively but also exhibited significant neuroprotective properties in vitro, making them promising candidates for further development in Alzheimer's treatment .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

4H-1,4-benzothiazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWCHSYEHJCCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176727 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22191-30-6 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22191-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing 2H-1,4-benzothiazine-3(4H)-thiones?

A1: 2H-1,4-benzothiazine-3(4H)-thiones can be efficiently synthesized by thionating their corresponding 2H-1,4-benzothiazine-3(4H)-ones. This thionation reaction can be achieved using Lawesson's reagent [] or through a phase-transfer catalysis (PTC) method with P2S5/K2CO3/TEBA [, ].

Q2: What are the potential applications of 2H-1,4-benzothiazine-3(4H)-thione derivatives in medicinal chemistry?

A2: Research suggests that 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives, which can be synthesized from 2H-1,4-benzothiazine-3(4H)-thiones, exhibit potential central nervous system (CNS) activity []. This finding highlights the potential of these compounds as lead structures for developing novel therapeutics targeting the CNS.

Q3: How are 4H-s-triazolo[3,4-c]-1,4-benzothiazines synthesized from 2H-1,4-benzothiazine-3(4H)-thiones?

A3: The synthesis of 4H-s-triazolo[3,4-c]-1,4-benzothiazines involves reacting 2H-1,4-benzothiazine-3(4H)-thiones (or their S-methyl-thioethers) with acylhydrazines []. Another approach involves cyclizing 3-hydrazino derivatives of 2H-1,4-benzothiazine-3(4H)-thiones using either an aliphatic acid or its corresponding orthoester [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。